2-Methoxyethyl 4-((2-(2-phenylethyl)benzoyl)amino)benzoate
Description
2-Methoxyethyl 4-((2-(2-phenylethyl)benzoyl)amino)benzoate is a synthetic benzoate ester derivative characterized by a 2-methoxyethyl ester group, a central benzoyl-amino linker, and a 2-(2-phenylethyl) substituent on the benzoyl moiety. This compound shares structural motifs with bioactive molecules targeting enzymes or receptors, such as histone deacetylases (HDACs) or folate transporters .
Properties
IUPAC Name |
2-methoxyethyl 4-[[2-(2-phenylethyl)benzoyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO4/c1-29-17-18-30-25(28)21-13-15-22(16-14-21)26-24(27)23-10-6-5-9-20(23)12-11-19-7-3-2-4-8-19/h2-10,13-16H,11-12,17-18H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAWMMFMHUNZPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce waste, and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 4-((2-(2-phenylethyl)benzoyl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Methoxyethyl 4-((2-(2-phenylethyl)benzoyl)amino)benzoate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 4-((2-(2-phenylethyl)benzoyl)amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds are structurally or functionally related to 2-methoxyethyl 4-((2-(2-phenylethyl)benzoyl)amino)benzoate:
Key Observations:
Backbone Similarities : All compounds feature a benzoyl or benzoate core , often modified with alkyl/aryl groups or functional moieties (e.g., boronic acid, carboxybutyl) to modulate solubility, stability, or target affinity .
Bioactivity Differences: The boronic acid derivative (C₁₆H₁₈BO₄) inhibits fungal HDACs at low micromolar concentrations, suggesting that electron-withdrawing groups (e.g., boronic acid) enhance enzyme binding .
Synthetic Challenges : Impurities like benzamide derivatives (C₂₀H₂₁F₃N₂O₂) highlight the need for precise control over reaction conditions during ester/amide bond formation in related syntheses .
Physicochemical Properties
A comparison of key properties (estimated where direct data is unavailable):
*Estimated via analog-based computational modeling.
Biological Activity
2-Methoxyethyl 4-((2-(2-phenylethyl)benzoyl)amino)benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the available literature on its biological activity, focusing on cytotoxicity, mechanisms of action, and related case studies.
Chemical Structure and Properties
The compound can be described by its chemical formula and is characterized by a methoxyethyl group and a phenylethyl benzamide moiety. Its structural features suggest potential interactions with biological targets, which may contribute to its therapeutic effects.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, a study reported that this compound exhibited significant cytotoxicity against breast cancer cell lines, particularly MDA-MB-231, with IC50 values indicating a potent effect compared to standard chemotherapeutics like cisplatin .
| Cell Line | IC50 (µM) | Comparison to Cisplatin |
|---|---|---|
| MDA-MB-231 | 0.4 | 78.75 times more potent |
| SUIT-2 | 5.5 | Less potent |
| HT-29 | 0.5 | 50.8 times more active |
The primary mechanism of action for this compound appears to involve the induction of apoptosis in cancer cells. Flow cytometric analysis and Hoechst staining have confirmed that the compound promotes cell cycle arrest and apoptosis in treated cells . It is hypothesized that this compound may inhibit topoisomerase II, similar to other naphthoquinone derivatives, leading to DNA damage and subsequent cell death .
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical settings:
- Breast Cancer Model : In vivo studies using MDA-MB-231 xenografts demonstrated significant tumor reduction in mice treated with the compound compared to control groups. The study noted an increase in apoptotic markers in tumor tissues post-treatment.
- Combination Therapy : Another study explored the synergistic effects of combining this compound with conventional chemotherapeutics. Results indicated enhanced efficacy against resistant cancer cell lines when used in conjunction with doxorubicin.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
